Dipotassium hexyl phosphate
Description
Dipotassium hexyl phosphate (chemical formula: C₆H₁₃K₂O₄P) is an organophosphate compound consisting of a hexyl alkyl chain linked to a phosphate group, with two potassium counterions. It belongs to the class of alkyl phosphate salts, which are widely used in industrial and biochemical applications due to their surfactant, buffering, and corrosion-inhibiting properties. Structurally, the hexyl chain (C₆) provides moderate hydrophobicity, balancing solubility in aqueous and organic media. This compound is synthesized via phosphorylation of hexanol followed by neutralization with potassium hydroxide, as inferred from analogous methods for dipotassium phosphate production .
Properties
CAS No. |
37242-45-8 |
|---|---|
Molecular Formula |
C6H13K2O4P |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
dipotassium;hexyl phosphate |
InChI |
InChI=1S/C6H15O4P.2K/c1-2-3-4-5-6-10-11(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
InChI Key |
SVQIBPUYKCOPNT-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCOP(=O)([O-])[O-].[K+].[K+] |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium hexyl phosphate can be synthesized through the reaction of hexyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}6\text{H}{13}\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 ] [ \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 + 2 \text{KOH} \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{K}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves the controlled reaction of hexyl alcohol with phosphoric acid under specific temperature and pressure conditions. The resulting hexyl phosphate is then neutralized with potassium hydroxide to form the dipotassium salt. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium hexyl phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexyl alcohol and potassium phosphate.
Esterification: It can react with alcohols to form esters.
Substitution: It can participate in substitution reactions where the hexyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at room temperature.
Esterification: Requires the presence of an alcohol and an acid catalyst, such as sulfuric acid, under reflux conditions.
Substitution: Often involves the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydroxide.
Major Products
Hydrolysis: Produces hexyl alcohol and potassium phosphate.
Esterification: Forms hexyl esters and water.
Substitution: Results in the formation of substituted phosphates and potassium halides.
Scientific Research Applications
Dipotassium hexyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, surfactants, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of dipotassium hexyl phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphate donor, participating in phosphorylation reactions that are crucial for cellular signaling and metabolism. It can also function as a buffering agent, maintaining the pH balance in biochemical assays.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares dipotassium hexyl phosphate with structurally related alkyl phosphates:
*Derived from analogous hexyl phosphate data .
Key Observations :
- Chain Length Effects : Longer alkyl chains (e.g., cetyl, C₁₆) reduce water solubility but enhance surface adsorption, making them suitable for emulsifiers or anticorrosive layers. Hexyl phosphate (C₆) offers a balance between solubility and hydrophobicity, ideal for applications requiring moderate interfacial activity .
- Branching : 2-Ethyl hexyl acid phosphate (branched C₈) exhibits different steric and electronic properties compared to linear-chain analogs, enhancing its utility as a catalyst or stabilizer .
Biological Activity
Dipotassium hexyl phosphate (DPHP) is an ionic compound that has garnered attention for its potential biological activities, particularly in pharmaceutical and agricultural applications. This article explores the biological activity of DPHP, including its mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
This compound is a phosphate ester with the chemical formula . It is characterized by its high solubility in water, which facilitates its use in various applications, including as a surfactant and emulsifying agent.
The biological activity of DPHP can be attributed to its role as a phosphate donor. Phosphates are essential for numerous biochemical processes, including energy transfer, signal transduction, and metabolic regulation. DPHP acts by:
- Modulating Enzymatic Reactions : Phosphates are crucial for the activation of various enzymes involved in metabolic pathways.
- Influencing Cellular Signaling : Phosphate groups can alter the conformation of proteins, affecting signaling pathways critical for cell growth and differentiation.
1. Antifungal Activity
Research has indicated that dipotassium phosphates can exhibit antifungal properties. A study evaluating the antifungal activity of various phosphate compounds found that dipotassium phosphates showed significant effectiveness against several phytopathogenic fungi. The results suggested that these compounds could be used as alternatives to conventional antifungal agents in agricultural settings .
2. Cellular Effects
Phosphate compounds like DPHP have been shown to influence cellular processes such as:
- Cell Proliferation : DPHP can enhance the proliferation of certain cell types by providing essential phosphate groups necessary for DNA synthesis.
- Apoptosis Regulation : Some studies suggest that DPHP may play a role in regulating apoptosis through its effects on intracellular signaling pathways.
Case Study 1: Antifungal Efficacy
A study published in ResearchGate evaluated the antifungal activity of dipotassium phosphates against various fungal pathogens. The findings demonstrated that DPHP exhibited notable antifungal properties, suggesting its potential use in agricultural fungicides .
Case Study 2: Metabolic Impact
In a clinical setting, a trial assessed the impact of phosphate supplementation on metabolic parameters in patients undergoing total parenteral nutrition (TPN). The study found that patients receiving dipotassium phosphate showed improved metabolic profiles, highlighting its role in electrolyte balance and cellular metabolism .
Pharmacodynamics
The pharmacodynamics of DPHP are characterized by:
- Absorption : Potassium salts are well absorbed from the gastrointestinal tract. Phosphate absorption occurs primarily in the small intestine.
- Distribution : DPHP is distributed intracellularly, with concentrations significantly higher within cells compared to serum levels.
- Elimination : Potassium is primarily excreted by the kidneys, with rapid clearance observed during dialysis procedures .
Toxicity and Safety Profile
While DPHP is generally considered safe when used appropriately, excessive intake can lead to gastrointestinal irritation and other adverse effects such as nausea and diarrhea. The LD50 values for this compound have not been established definitively but should be monitored during therapeutic use .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the identity and purity of dipotassium hexyl phosphate in research settings?
- Methodological Answer:
- Identity Confirmation: Use JECFA identification protocols, including visual tests for phosphate (e.g., molybdate reaction) and potassium (flame test or ion-selective electrodes) .
- Purity Assessment: Employ titration-based assays (e.g., acid-base titration for phosphate content) or HPLC with UV detection. For HPLC, prepare mobile phases using potassium phosphate buffers (e.g., 0.02 M dibasic potassium phosphate, pH adjusted to 11.0 with KOH) to optimize separation .
Q. How should standardized buffer solutions containing this compound be prepared for experimental reproducibility?
- Methodological Answer:
- Dissolve the compound in deionized water (e.g., 6.7 g dibasic potassium phosphate in 1000 mL water), filter through a 0.45 µm membrane, and adjust pH to 11.0 ± 0.1 using 10 N KOH. Degas the solution to avoid interference in chromatographic applications .
- For environmental studies (e.g., soil analysis), combine with potassium dihydrogen phosphate (KH2PO4) to prepare pH 7.0 buffers, ensuring ionic strength consistency .
Advanced Research Questions
Q. What methodological considerations are critical when developing an HPLC-based assay for this compound in complex biological matrices?
- Methodological Answer:
- Mobile Phase Optimization: Use a 52:48 mixture of acetonitrile and potassium phosphate buffer (pH 11.0) to enhance peak resolution and reduce matrix interference. Validate system suitability with retention time reproducibility (<1% RSD) .
- Sample Preparation: Pre-treat biological samples (e.g., serum) with acetonitrile to precipitate proteins. Dilute high-concentration samples to avoid detector saturation, as noted in fluorometric assay guidelines .
Q. How can researchers resolve discrepancies in phosphate quantification when using colorimetric assays for this compound?
- Methodological Answer:
- Interference Mitigation: Test for common interferents (e.g., free phosphates, organic acids) using blank controls. For colorimetric methods, employ enzymatic assays (e.g., fluorometric DHAP kits) to improve specificity for esterified phosphates .
- Cross-Validation: Confirm results with orthogonal techniques like ion chromatography or ICP-MS, especially in environmental samples with high background phosphate .
Q. What are the best practices for ensuring the stability of this compound in long-term biochemical studies?
- Methodological Answer:
- Storage Conditions: Store anhydrous forms in desiccators at 15–25°C to prevent hygroscopic degradation. For solutions, use amber vials to avoid photodegradation and monitor pH stability monthly .
- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and analyze decomposition products via HPLC-MS. Buffer solutions should be freshly prepared or aliquoted to minimize microbial growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
